molecular formula C9H14N2O2 B429443 N-(2-furylmethyl)-N'-isopropylurea

N-(2-furylmethyl)-N'-isopropylurea

Cat. No.: B429443
M. Wt: 182.22g/mol
InChI Key: LFVQAVBOBKUPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-N'-isopropylurea is a urea derivative characterized by a furan ring and an aliphatic isopropyl group attached to the urea core. Structurally, it consists of:

  • N-(2-furylmethyl) substituent: A furan (oxygen-containing heteroaromatic ring) linked via a methyl group to one nitrogen atom.
  • N'-isopropyl substituent: A branched alkyl group attached to the second nitrogen atom.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22g/mol

IUPAC Name

1-(furan-2-ylmethyl)-3-propan-2-ylurea

InChI

InChI=1S/C9H14N2O2/c1-7(2)11-9(12)10-6-8-4-3-5-13-8/h3-5,7H,6H2,1-2H3,(H2,10,11,12)

InChI Key

LFVQAVBOBKUPMD-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)NCC1=CC=CO1

Canonical SMILES

CC(C)NC(=O)NCC1=CC=CO1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares N-(2-furylmethyl)-N'-isopropylurea with analogous compounds from the evidence:

Compound Name Substituents Key Functional Groups Primary Use/Property CAS Number (if available)
This compound 2-furylmethyl, isopropyl Urea, furan, branched alkyl Not specified Not available
Isoproturon (N,N-dimethyl-N'-(4-isopropylphenyl)urea) N,N-dimethyl, 4-isopropylphenyl Urea, aromatic ring, alkyl Herbicide (photosynthesis inhibitor) Not provided
Fenuron (N,N-dimethyl-N'-phenylurea) N,N-dimethyl, phenyl Urea, aromatic ring Herbicide Not provided
N'-methyl-N'-hydroxycarbamoyl-L-leucine benzhydrylamide Benzhydryl, methyl, hydroxycarbamoyl Hydroxyurea, benzhydryl Synthetic intermediate Not provided
N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea Thiadiazolyl, tert-butyl, dimethyl Urea, thiadiazole, bulky alkyl Not specified 34014-18-1

Key Differences and Implications

Substituent Effects on Bioactivity: Aromatic vs. Heteroaromatic Groups: Isoproturon and fenuron feature phenyl groups, which enhance stability and planar binding to biological targets (e.g., plant D1 proteins). Alkyl Branching: The isopropyl group in the target compound is less bulky than the tert-butyl group in the thiadiazolyl urea (CAS 34014-18-1), reducing steric hindrance and possibly improving membrane permeability compared to bulkier analogs .

Functional Group Variations :

  • Hydroxyurea Derivatives : Compounds like N'-methyl-N'-hydroxycarbamoyl-L-leucine benzhydrylamide () include a hydroxyl group on the urea nitrogen, increasing reactivity in redox reactions. The absence of this group in the target compound suggests greater stability under oxidative conditions .

Applications :

  • Herbicidal ureas (e.g., isoproturon, fenuron) inhibit photosynthesis by disrupting electron transport. The furan-containing target compound might exhibit similar mechanisms but with modified efficacy due to its unique substituents .
  • Thiadiazolyl ureas () are often used in agrochemistry for their heterocyclic stability; the furan analog could serve as a less toxic alternative depending on substitution patterns .

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